

J-104129: A Technical Guide to its Application in Scientific Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key component in the regulation of smooth muscle contraction and glandular secretion. This selectivity makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the M3 receptor, particularly in the context of respiratory and urological disorders. This document provides an in-depth technical overview of **J-104129**, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its application in research.

Introduction

J-104129, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a competitive antagonist of the muscarinic acetylcholine receptor subtype 3 (M3). Its high affinity for the M3 receptor, coupled with significantly lower affinity for the M2 receptor, allows for the specific interrogation of M3-mediated signaling pathways. This selectivity is crucial for delineating the distinct roles of M2 and M3 receptors in tissues where both are expressed, such as in the airways and bladder. Research utilizing **J-104129** has been instrumental in advancing our understanding of M3 receptor function and its potential as a therapeutic target.



Pharmacological Profile

The pharmacological activity of **J-104129** is characterized by its high binding affinity and functional antagonism at the M3 receptor.

Binding Affinity

Quantitative analysis of **J-104129**'s binding to human muscarinic receptors reveals a significant preference for the M3 subtype.

Receptor Subtype	Ki (nM)	Selectivity (fold) vs. M3
Human M1	19	4.5
Human M2	490	116.7
Human M3	4.2	1

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Activity

In functional assays, **J-104129** demonstrates potent antagonism of acetylcholine (ACh)-induced responses in a tissue-selective manner.

Assay	Species	Tissue	Parameter	Value
In vitro antagonism	Rat	Trachea	KB (nM)	3.3
In vivo antagonism	Rat	-	ED50 (mg/kg, p.o.)	0.58

KB (Equilibrium Dissociation Constant): The concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

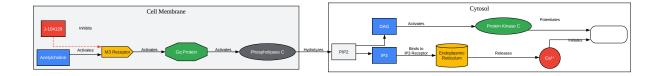


Mechanism of Action and Signaling Pathways

J-104129 exerts its effects by blocking the binding of the endogenous neurotransmitter, acetylcholine, to the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

M3 Receptor Signaling Pathway

Activation of the M3 receptor by an agonist like acetylcholine initiates a cascade of intracellular events leading to smooth muscle contraction. **J-104129** prevents the initiation of this cascade.



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M3 Receptor Signaling Pathway leading to Smooth Muscle Contraction.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **J-104129**.

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of **J-104129** for muscarinic receptor subtypes.

Objective: To quantify the inhibitory constant (Ki) of **J-104129** at human M1, M2, and M3 muscarinic receptors.

Materials:

Foundational & Exploratory





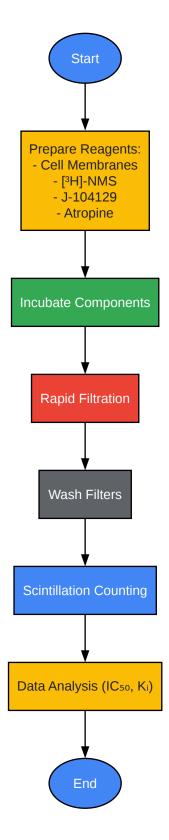
- Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
- J-104129 (test compound).
- Atropine (for determining non-specific binding).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Scintillation fluid.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: In triplicate, combine cell membranes, [³H]-NMS (at a concentration near its Kd), and a range of concentrations of **J-104129** in the assay buffer. For total binding, omit **J-104129**. For non-specific binding, add a saturating concentration of atropine.
- Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of J-104129 to determine the IC₅₀ (the concentration of J-104129 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki =



 IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Workflow for a Competitive Radioligand Binding Assay.

Isolated Rat Trachea Contraction Assay

This ex vivo protocol assesses the functional antagonism of **J-104129** on smooth muscle contraction.

Objective: To determine the KB value of **J-104129** for the antagonism of acetylcholine-induced contraction in isolated rat trachea.

Materials:

- Male Sprague-Dawley rats.
- Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
- Acetylcholine (ACh).
- J-104129.
- Organ bath system with isometric force transducers.
- Data acquisition system.

Procedure:

- Tissue Preparation: Euthanize a rat and dissect the trachea. Cut the trachea into rings (2-3 mm in width).
- Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Apply an initial tension of 1-1.5 g and allow the tissue to equilibrate for at least 60 minutes.
- Contraction: Induce a submaximal contraction with a fixed concentration of ACh.
- Antagonism: Once the contraction has stabilized, add cumulative concentrations of J-104129 to the bath and record the relaxation.



Data Analysis: Construct a concentration-response curve for J-104129's inhibition of the
ACh-induced contraction. Calculate the pA₂ value, which is the negative logarithm of the
molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's
concentration-response curve. The KB can be derived from the pA₂ value.

In Vivo Bronchoconstriction Assay in Anesthetized Rats

This in vivo protocol evaluates the efficacy of orally administered **J-104129** in preventing bronchoconstriction.

Objective: To determine the ED₅₀ of **J-104129** for the inhibition of acetylcholine-induced bronchoconstriction in anesthetized rats.

Materials:

- · Male Sprague-Dawley rats.
- Anesthetic (e.g., pentobarbital).
- Tracheostomy tube.
- Ventilator.
- Pressure transducer to measure airway resistance.
- Intravenous catheter.
- · Acetylcholine (ACh).
- J-104129 (for oral administration).

Procedure:

- Animal Preparation: Anesthetize the rats and perform a tracheostomy. Insert a tube into the trachea and connect the animal to a ventilator.
- Drug Administration: Administer **J-104129** orally at various doses to different groups of rats.



- Bronchoconstriction Induction: After a set time for drug absorption (e.g., 60 minutes), administer a bolus intravenous injection of ACh to induce bronchoconstriction.
- Measurement: Measure the increase in airway resistance using a pressure transducer.
- Data Analysis: For each dose of J-104129, calculate the percentage inhibition of the ACh-induced increase in airway resistance. Plot the percentage inhibition against the dose of J-104129 to determine the ED₅₀.

Research Applications of J-104129

J-104129's selectivity for the M3 receptor has made it a valuable tool in several areas of research:

- Respiratory Pharmacology: To investigate the role of M3 receptors in bronchoconstriction and mucus secretion, and to evaluate the potential of selective M3 antagonists in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
- Urology: To study the involvement of M3 receptors in bladder smooth muscle contraction and to explore the therapeutic utility of M3 antagonists for overactive bladder.
- Gastroenterology: To delineate the function of M3 receptors in gastrointestinal motility and secretion.
- Immunology: Recent studies have utilized **J-104129** to investigate the role of M3 receptors on T-lymphocytes, suggesting a potential involvement in modulating immune responses.

Conclusion

J-104129 is a powerful and selective research tool for investigating the multifaceted roles of the M3 muscarinic receptor. Its well-defined pharmacological profile, coupled with established experimental protocols for its use, enables researchers to specifically probe M3-mediated signaling pathways in a variety of physiological and disease models. The continued use of **J-104129** and similar selective antagonists will undoubtedly contribute to a deeper understanding of muscarinic receptor biology and the development of novel therapeutics.

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Email: info@benchchem.com